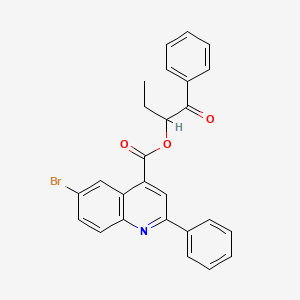
9-Acetylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetylaminofluorene is a chemical compound known for its carcinogenic and mutagenic properties. It is a derivative of fluorene and is used extensively in biochemical research, particularly in the study of carcinogenesis. This compound is known to induce tumors in various organs, including the liver, bladder, and kidney .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetylaminofluorene typically involves the acetylation of 9-aminofluorene. One common method includes the reaction of 9-aminofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form hydroxy derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium ethoxide.
Major Products: The major products formed from these reactions include hydroxyacetylaminofluorene, amino derivatives, and various substituted fluorene compounds .
Applications De Recherche Scientifique
9-Acetylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of aromatic amine carcinogenesis.
Biology: Employed in studies involving DNA adduct formation and repair mechanisms.
Medicine: Utilized in cancer research to understand tumor formation and progression.
Industry: Applied in the development of biochemical assays and as a reference standard in toxicology studies .
Mécanisme D'action
The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .
Comparaison Avec Des Composés Similaires
2-Acetylaminofluorene: Another acetylated derivative of fluorene, known for its carcinogenic properties.
2-Aminofluorene: A related compound that also forms DNA adducts and is used in similar research applications.
Uniqueness: 9-Acetylaminofluorene is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its ability to induce tumors in multiple organs makes it a valuable tool in carcinogenesis research .
Propriétés
Numéro CAS |
5424-77-1 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17) |
Clé InChI |
VQFOESRCDRTBKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)


![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)



